molecular formula C21H18F3N3O2S B2443816 N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 1020247-34-0

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2443816
CAS RN: 1020247-34-0
M. Wt: 433.45
InChI Key: QCUDVRGUAZTONW-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Analog compounds have been designed and synthesized with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for their cytotoxic activity against mammalian Vero cell line, indicating their potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).

Anticancer Agents

  • Novel dimethyl-benzo derivatives have been synthesized with various substituents leading to compounds that displayed cytotoxic activity. This indicates the potential of such compounds in anticancer applications (Abu‐Hashem & Aly, 2017).

Molecular Docking and DFT Calculations

  • Sulfonamide derivatives have been synthesized and subjected to molecular docking and DFT calculations to evaluate their potential interactions against specific targets, indicating their utility in designing compounds with specific biological activities (Fahim & Shalaby, 2019).

Antipyretic Derivatives

  • The synthesis and characterization of antipyretic derivatives, including their intermolecular interactions, have been explored through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular structures and stability of such compounds (Saeed et al., 2020).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c1-12-6-7-18(13(2)8-12)27-19(16-10-30(29)11-17(16)26-27)25-20(28)14-4-3-5-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUDVRGUAZTONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

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